molecular formula C6H10F3N B1427963 N-(2,2,2-trifluoroethyl)cyclobutanamine CAS No. 1116744-54-7

N-(2,2,2-trifluoroethyl)cyclobutanamine

Cat. No.: B1427963
CAS No.: 1116744-54-7
M. Wt: 153.15 g/mol
InChI Key: HVJJOSAIKKAKKZ-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine moiety attached to a trifluoroethyl group. This compound is notable for its unique structural features, which include the trifluoromethyl group, known for its significant impact on the chemical and physical properties of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2,2,2-trifluoroethylamine. This process can be catalyzed by various reagents, including iron porphyrin, which facilitates the N-trifluoroethylation of anilines . The reaction conditions often include controlled temperatures and the use of solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclobutanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclobutanamine involves its interaction with molecular targets through its trifluoromethyl group. This group can significantly alter the compound’s lipophilicity, metabolic stability, and interaction with biological targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of membrane properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)isatin ketimine
  • 2,2,2-trifluoroethylamine
  • (2,2,2-trifluoroethyl)benzene

Uniqueness

N-(2,2,2-trifluoroethyl)cyclobutanamine is unique due to its cyclobutanamine moiety combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications compared to its analogs .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-10-5-2-1-3-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJOSAIKKAKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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